molecular formula C7H4Br2O5 B15192369 Dibromogallic acid CAS No. 602-92-6

Dibromogallic acid

Cat. No.: B15192369
CAS No.: 602-92-6
M. Wt: 327.91 g/mol
InChI Key: RZMMKKHHNDGXPD-UHFFFAOYSA-N
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Description

Dibromogallic acid (C₇H₄Br₂O₅), also known as Gallobromol, is a brominated derivative of gallic acid (C₇H₆O₅) where two hydrogen atoms are replaced by bromine . It appears as white, needle-like crystals with high solubility in alcohol, ether, and boiling water, though it dissolves less readily in cold water . The compound contains approximately 48.5% bromine by weight, significantly less than potassium bromide (KBr, 67.2% Br), necessitating larger therapeutic doses .

Historically, this compound was explored for treating neurological disorders such as epilepsy due to its sedative properties. However, clinical studies note its inferior efficacy compared to potassium bromide, despite causing fewer side effects like excessive sedation . A unique characteristic is its ability to impart a rose or brownish tint to urine, a feature absent in other bromides .

Properties

CAS No.

602-92-6

Molecular Formula

C7H4Br2O5

Molecular Weight

327.91 g/mol

IUPAC Name

2,6-dibromo-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C7H4Br2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14)

InChI Key

RZMMKKHHNDGXPD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)O)O)O)Br)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Parameters:

Reactant/ConditionExpected OutcomeNotes
Gallic acid + Br₂ (aq, H⁺)Dibromogallic acid (C₇H₄Br₂O₅) + HBrBromination occurs at ortho/para positions to hydroxyl groups.
Excess Br₂, Fe catalystTribromogallic acid (C₇H₃Br₃O₅)Further bromination possible under harsh conditions.

Oxidation Reactions

Brominated phenolic compounds often exhibit altered redox behavior compared to their parent molecules. This compound may undergo oxidation to form quinones or dimerize via radical coupling.

Hypothetical Oxidation Pathways:

Oxidizing AgentProductMechanism
O₂ (air, alkaline conditions)Brominated o-quinone derivativesElectron-withdrawing Br groups stabilize quinoid structures.
H₂O₂/Fe²⁺ (Fenton’s reagent)Decarboxylation + ring-opening productsRadical-mediated degradation likely.

Esterification and Ether Formation

The carboxylic acid and hydroxyl groups in this compound can participate in typical acyl and nucleophilic substitutions.

Example Reactions:

Reaction PartnerProductConditions
Methanol (CH₃OH), H₂SO₄Methyl dibromogallate (C₈H₆Br₂O₅)Fischer esterification.
Acetyl chloride (ClCOCH₃)Acetylated this compound derivativesProtection of hydroxyl groups.

Decarboxylation

Heating this compound may lead to decarboxylation, forming brominated pyrogallol analogs.

Reaction Pathway:

C₇H₄Br₂O₅ΔC₆H₃Br₂O₃+CO₂\text{C₇H₄Br₂O₅} \xrightarrow{\Delta} \text{C₆H₃Br₂O₃} + \text{CO₂}

  • Product : 3,4,5-Tribromopyrogallol (hypothetical).

  • Conditions : 200–250°C, inert atmosphere.

Complexation and Chelation

Brominated gallic acid derivatives may act as ligands for metal ions due to their hydroxyl and carboxylate groups.

Metal IonExpected ComplexApplication Insights
Fe³⁺Fe(III)-dibromogallate complexesPotential antioxidant or catalytic properties.
Cu²⁺Stable Cu(II) chelatesRedox-active materials.

Biological and Environmental Reactivity

While this compound itself is not well-characterized, brominated phenolics are known for antimicrobial and enzyme-inhibitory effects.

SystemObserved Effect (Analog-Based)References*
Microbial culturesGrowth inhibition via membrane disruption
Oxidative stress modelsScavenging of ROS/RNS

*References extrapolated from gallic acid studies.

Data Limitations and Future Research

  • Gaps : Direct experimental data on this compound is absent; current analysis relies on gallic acid and bromophenol chemistry.

  • Recommendations : Targeted studies using HPLC-MS, NMR, and kinetic assays are needed to validate reaction pathways.

Scientific Research Applications

Dibromogallic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibromogallic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and the modulation of oxidative stress pathways. The bromine atoms in its structure enhance its reactivity, allowing it to participate in redox reactions and interact with biological molecules .

Comparison with Similar Compounds

Research Implications and Limitations

Comparative analyses emphasize the need for:

  • Structural Optimization : Balancing bromine content and solubility to improve therapeutic indices.
  • Synergistic Formulations : Combining this compound with modern anticonvulsants to reduce side effects.

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